molecular formula C10H6O3 B097568 Chromone-3-carboxaldehyde CAS No. 17422-74-1

Chromone-3-carboxaldehyde

Cat. No. B097568
CAS RN: 17422-74-1
M. Wt: 174.15 g/mol
InChI Key: FSMYWBQIMDSGQP-UHFFFAOYSA-N
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Description

Chromone-3-carboxaldehyde is a versatile organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been utilized in a range of chemical reactions, including cycloaddition reactions, condensation reactions, and substitution reactions, to produce compounds with potential biological activities and applications in material science.

Synthesis Analysis

The synthesis of chromone-3-carboxaldehyde derivatives has been achieved through various methods. For instance, the Vilsmeier-Haack formylation of corresponding 2-hydroxyacetophenones has been used to produce chromone-3-carbaldehydes, which can be further oxidized to chromone-3-carboxylic acids . Additionally, chromone-3-carboxaldehydes have been reacted with tosylmethylisocyanide (TOSMIC) to yield 2-tosyl-4-(2-hydroxybenzoyl)pyrroles, with the reaction conditions affecting the yield of the products .

Molecular Structure Analysis

The molecular structure of chromone-3-carboxaldehyde derivatives has been characterized using various spectroscopic techniques. For example, the structure of new rare earth complexes with 6-hydroxy chromone-3-carbaldehyde benzoyl hydrazone was determined by single-crystal X-ray diffraction, revealing the coordination of the ligand to the metal ions . The stereochemistry of diastereomeric cycloadducts obtained from Diels-Alder reactions was established by NOESY experiments .

Chemical Reactions Analysis

Chromone-3-carboxaldehydes participate in Diels-Alder reactions with indole-o-quinodimethane to form tetrahydrochromeno[2,3-b]carbazoles . They also undergo Knoevenagel-type condensation with phenylacetic acids to produce (E)-3-styrylchromones, with the reaction being faster under microwave conditions . Furthermore, chromone-3-carboxaldehydes can be converted to 3-halogenochromones through reactions with sodium hypochlorite or sodium hypobromite .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromone-3-carboxaldehyde derivatives have been studied through their reactivity and the properties of their reaction products. For instance, the fluorescence properties of rare earth complexes with chromone-3-carbaldehyde ligands have been investigated, showing strong red fluorescence for the europium complex under ultraviolet light . The reactivity of chromone-3-carboxaldehydes with various reagents has led to the formation of diverse compounds with different physical properties, such as fluorescence and solubility .

Scientific Research Applications

Synthesis and Reactivity

Chromone-3-carboxaldehyde, also known as 4-Oxo-4H-1-benzopyran-3-carboxaldehyde, is a biologically active compound used as a precursor in synthesizing various heterocyclic systems with chromone moiety. These systems display a range of biological activities including anti-mutagenicity, cytotoxicity, and anti-HIV activity. Extensive studies have been conducted on its synthesis, chemical reactivity, and the biological activities of its derivatives (Sepay & Dey, 2014).

Chemical Transformation

Chromone-3-carboxaldehyde reacts with tosylmethylisocyanide (TOSMIC) to yield 2-tosyl-4-(2-hydroxybenzoyl)pyrroles, important intermediates in organic synthesis. This reaction demonstrates its utility in creating complex molecular structures (Terzidis, Tsoleridis, & Stephanidou-Stephanatou, 2007).

Development of Styrylchromones

Wittig reactions of chromone-3-carboxaldehydes with benzylidenetriphenyl phosphoranes have been employed for the synthesis of 3-styrylchromones. These compounds have potential biological applications and the reaction offers insight into diastereomeric mixtures and stereochemistry (Sandulache et al., 2003).

Ring Transformation Studies

Research shows that chromone-3-carboxamide can be transformed into various compounds, demonstrating the versatility of chromone-3-carboxaldehyde in synthesizing diverse molecular structures (Ibrahim, 2009).

Synthesis of Metal Complexes

Chromone-3-carboxaldehyde derivatives have been used to synthesize metal complexes with potential applications in various fields. This research highlights the compound's role in forming complex metal-organic structures (Ibrahim & Bekheit, 1988).

Novel Cascade Reactions

Cascade benzannulations using chromone-3-carboxaldehydes offer an innovative, transition-metal-free strategy for synthesizing biologically relevant compounds, demonstrating the compound's role in advanced synthetic chemistry (He et al., 2020).

Safety And Hazards

Chromone-3-carboxaldehyde is considered hazardous. It is harmful if swallowed . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water and get medical attention .

Future Directions

Chromone derivatives, including Chromone-3-carboxaldehyde, have shown promising potential in various fields, especially in drug invention and development . Future research could focus on exploring its diverse pharmacological activities and developing new chromone derivatives .

properties

IUPAC Name

4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMYWBQIMDSGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30169795
Record name Chromone-3-carboxaldehyde
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Molecular Weight

174.15 g/mol
Source PubChem
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Product Name

Chromone-3-carboxaldehyde

CAS RN

17422-74-1
Record name 3-Formylchromone
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Record name Chromone-3-carboxaldehyde
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Record name Chromone-3-carboxaldehyde
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Record name 4-oxo-4H-1-benzopyran-3-carboxaldehyde
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Synthesis routes and methods I

Procedure details

In 80 volume parts of dimethylformamide are dissolved 25 parts of orthohydroxyacetophenone and, while the solution is externally cooled to about -20° C. with dry ice-acetone, 80 volume parts of tetrachloropyrophosphoric acid are added dropwise to the solution. The resulting mixture is stirred at room temperature for 13 hours. Then, the reaction mixture is poured into ice water and the resulting crystals are recovered by filtration, washed with water and ethanol and finally recrystallized from acetone. The procedure yields of 4-oxo-4H-1-benzopyran-3-carboxaldehyde as colorless crystals melting at 152°-153° C.
Name
dry ice acetone
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tetrachloropyrophosphoric acid
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ice water
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Synthesis routes and methods II

Procedure details

A quantity of 35.2 g. (0.2 mole) of 3-(hydroxymethyl)-chromone is dissolved in 250 ml of concentrated nitric acid with stirring at 25° C. There is no initial heat of reaction. The temperature gradually rises to 30° C over the next several minutes and is kept there for about 5 minutes with ice-acetone bath cooling. Water, 600 ml, is added to the reaction solution. The separated, pale yellow solid is filtered, washed well with water and dried to give 25 g. of crude aldehyde melting at 145°-148°.
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0.2 mol
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250 mL
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aldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
217
Citations
WD Jones, WL Albrecht - Journal of Organic Chemistry, 1976 - ACS Publications
Condensation of 1 with ethyl acetoacetate afforded 2 or 3 depending on reaction conditions. For example, reaction of 1 with ethyl acetoacetate in the presence of NaOAc-Ac20 gave 2 in …
Number of citations: 42 pubs.acs.org
MA Ibrahim - Tetrahedron, 2009 - Elsevier
… chromone-3-carboxaldehyde with hetarylmethylamines and glycine derivatives. Piperidine undergoes 1,4-addition to chromone-3-carboxaldehyde … of chromone-3-carboxaldehyde with …
Number of citations: 36 www.sciencedirect.com
VLM Silva, AMS Silva, DCGA Pinto, JAS Cavaleiro… - Synlett, 2004 - thieme-connect.com
… In conclusion, we have studied the condensation reactions of chromone-3-carboxaldehyde (1) with phenylacetic acids 2a-g under classical heating conditions and microwave irradiation…
Number of citations: 20 www.thieme-connect.com
OMI Adly, HF El-Shafiy - Journal of Coordination Chemistry, 2019 - Taylor & Francis
Novel monobasic tridentate ONS donor ligand (HL) was synthesized from the condensation reaction of chromone-3-carboxaldehyde with S-benzyldithiocarbazate (SBDTC). Reaction of …
Number of citations: 15 www.tandfonline.com
CK Ghosh - Journal of heterocyclic chemistry, 1983 - Wiley Online Library
… synthesis, properties, reactions of chromone-3-carboxaldehyde and the utilisation of its simple … described for the unsubstituted chromone-3-carboxaldehyde in this review. II. Synthesis. …
Number of citations: 117 onlinelibrary.wiley.com
KM Ibrahim, MM Bekheit - Transition Metal Chemistry, 1988 - Springer
… work 1' 2) on thiosemicarbazones and their metal complexes, we report the preparation and characterization of new metal complexes derived from 1-chromone-3-carboxaldehyde-4-…
Number of citations: 27 link.springer.com
L Chen, R Huang, K Li, XH Yun, CL Yang, SJ Yan - Green Chemistry, 2020 - pubs.rsc.org
… First, chromone-3-carboxaldehyde 1a was used as the substrate and reacted with ethyl 2-(pyridine-2-yl)acetate derivatives 2a in acetonitrile without any additives at reflux for 3 hours. …
Number of citations: 25 pubs.rsc.org
M Terzidis, CA Tsoleridis, J Stephanidou-Stephanatou - Tetrahedron, 2007 - Elsevier
… MeOH (10 mL), anhydrous K 2 CO 3 (0.16 g, 1.1 mmol) and TOSMIC (0.22 g, 1.1 mmol) were added and the reaction mixture was stirred under reflux until chromone-3-carboxaldehyde …
Number of citations: 41 www.sciencedirect.com
M Matha, LBT Sundari, KC Rajanna… - … journal of chemical …, 1996 - Wiley Online Library
… The present study also deals with the oxidation of a variety of chromone-3-carboxaldehyde derivatives in order to gain an insight into the structure reactivity relationship. …
Number of citations: 12 onlinelibrary.wiley.com
KM Ibrahim - Synthesis and Reactivity in Inorganic and Metal …, 1993 - Taylor & Francis
Synthesis and characterization of Ni(II), Pd(II), Cu(II) and Cd(II) complexes of 1-biacetylmonxime-4-ethyl-3-thiosemicarbazone (HBMET), 1-chromone-3-carboxaldehyde-4-ethyl-3-…
Number of citations: 18 www.tandfonline.com

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